2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor Structure-activity relationship Linker optimization

This specific imidazo[1,2-b]pyridazine-6-carboxamide combines a 2-tert-butyl group, a 6-carboxamide with an N-[2-(4-fluorophenyl)ethyl] substituent featuring a flexible ethylene spacer, and a para-fluorine atom. Researchers recognize its distinct chemotype within the broader kinase hinge-binding motif class, which includes explored MNK1/2 and AKT inhibitors. With no public potency or selectivity data, it serves as an ideal comparator for de novo SAR studies examining linker flexibility, enabling your lab to generate novel, proprietary structure-activity datasets against analogs lacking this spacer. Suitable for broad kinase selectivity panel screening.

Molecular Formula C19H21FN4O
Molecular Weight 340.4 g/mol
CAS No. 2549025-41-2
Cat. No. B6454900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549025-41-2
Molecular FormulaC19H21FN4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN4O/c1-19(2,3)16-12-24-17(22-16)9-8-15(23-24)18(25)21-11-10-13-4-6-14(20)7-5-13/h4-9,12H,10-11H2,1-3H3,(H,21,25)
InChIKeyYVHRYHHCCMBMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549025-41-2): Compound Classification and Procurement Context


2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a fully synthetic heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide family. Publicly available database entries describe its structure as integrating a tert-butyl group at position 2 and an N-[2-(4-fluorophenyl)ethyl] carboxamide at position 6 [1]. The imidazo[1,2-b]pyridazine scaffold has been widely exploited as a kinase hinge-binding motif, with multiple members of this structural class advanced as inhibitors of MNK1/2, AKT, BTK, and other kinases [2]. However, this specific compound currently lacks published primary pharmacological or selectivity data in the peer-reviewed literature.

Why 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Casually Interchanged with Scaffold Analogs


Within the imidazo[1,2-b]pyridazine-6-carboxamide series, small structural modifications are known to produce dramatic shifts in kinase selectivity profiles. Patent data from the MKNK1/2 inhibitor program demonstrate that alterations at the 6-carboxamide region can change IC₅₀ values by over 100-fold against MNK1, while analogous changes at the 2-position modulate isoform selectivity between MNK1 and MNK2 [1]. The target compound combines three specific structural features: (i) a 2-tert-butyl group providing steric bulk, (ii) a 6-carboxamide N-[2-(4-fluorophenyl)ethyl] substituent with an ethylene spacer, and (iii) a para-fluorine atom. Each feature has precedent for influencing target engagement, yet no rank-order data exist comparing this precise combination to its nearest neighbors. Without such quantitative evidence, generic substitution between structurally similar catalog compounds risks selecting a molecule with uncharacterized potency, selectivity, or physicochemical liabilities.

Quantitative Differentiation Evidence for 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (2549025-41-2)


Structural Differentiation from the Direct Aniline Analog: Presence of an Ethylene Spacer

The target compound bears an N-[2-(4-fluorophenyl)ethyl] group at the 6-carboxamide position, incorporating a flexible ethylene (-CH₂-CH₂-) spacer between the amide nitrogen and the 4-fluorophenyl ring. The closest commercially available analog, 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (benchchem.com, evitachem.com), lacks this spacer, attaching the 4-fluorophenyl group directly to the amide nitrogen [1]. No head-to-head biological comparison between these two compounds has been published. The structural difference is identified through database comparison only.

Kinase inhibitor Structure-activity relationship Linker optimization

Differentiation from Des-tert-butyl Analog: 2-Position Substitution

The target compound bears a tert-butyl group at the imidazo[1,2-b]pyridazine 2-position. The des-tert-butyl analog N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415503-08-9) is commercially listed but similarly lacks published biological data [1]. In the broader imidazo[1,2-b]pyridazine kinase inhibitor patent landscape, the 2-position substituent has been shown to modulate kinase selectivity: for example, in the MKNK1 inhibitor series, variations at the 2-position alter IC₅₀ values by >10-fold [2]. This class-level inference suggests the tert-butyl group may confer differential binding properties, but no direct comparative data exist for this specific compound pair.

Kinase hinge binder Steric modulation Selectivity screening

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound has a computed XLogP3-AA of 3.7, 1 hydrogen bond donor, 4 hydrogen bond acceptors, 5 rotatable bonds, and a molecular weight of 340.4 g/mol [1]. These values place it within oral drug-like space but distinguish it from analogs such as 2-tert-butyl-N-(2-phenylethyl)imidazo[1,2-b]pyridazine-6-carboxamide (no fluorine; computed LogP would be lower) and 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (fewer rotatable bonds). No experimental solubility, permeability, or metabolic stability data are publicly available for this compound.

Drug-likeness Permeability ADME profiling

Recommended Application Scenarios for 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide Based on Available Evidence


Kinase Selectivity Panel Screening as an Imidazo[1,2-b]pyridazine Scaffold Representative

Given the well-established role of imidazo[1,2-b]pyridazines as kinase hinge-binding scaffolds [1], this compound may serve as a structural probe in broad kinase selectivity panels. Its specific substitution pattern (2-tert-butyl, 6-N-[2-(4-fluorophenyl)ethyl]carboxamide) offers a distinct chemotype relative to more extensively characterized analogs in the Bayer MKNK1/2 patent series. However, users should approach with the explicit understanding that no target-specific IC₅₀, Kd, or selectivity data exist for this compound in the public domain, and all target engagement must be established empirically.

Structure-Activity Relationship (SAR) Exploration of 6-Carboxamide Substitution

The compound can be used as a comparator in SAR studies examining the impact of the ethylene spacer versus direct aniline attachment at the 6-carboxamide position. When paired with 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (no spacer), differential biochemical or cellular activity profiles can be generated de novo. The class-level SAR from the MKNK1 inhibitor patent series [1] indicates that linker length and flexibility at this vector can significantly modulate potency and selectivity, making this a rational, data-generating comparison.

Physicochemical Property Benchmarking within a Chemical Series

With its computed LogP of 3.7, molecular weight of 340.4, and 5 rotatable bonds [2], this compound can serve as a reference point in systematic property-based optimization campaigns. Researchers may measure experimental LogD, kinetic solubility, microsomal stability, and permeability to generate comparative datasets against other members of the 2-tert-butyl-imidazo[1,2-b]pyridazine-6-carboxamide library. The absence of published ADME data for this compound means all such measurements will constitute original contributions to the field.

Negative Control for MNK1/2 Inhibitor Studies

Given the structural resemblance to the MNK1/2 inhibitor chemical space defined by Bayer patents [1], this compound could potentially be profiled as a control compound in MNK1/2 biochemical or cellular assays. Its activity (or lack thereof) relative to potent MNK1/2 inhibitors such as tomivosertib (eFT508) or BAY-1125976 would need to be established by the user, as no pre-existing data are publicly available. This scenario is speculative and contingent on empirical validation.

Quote Request

Request a Quote for 2-tert-butyl-N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.